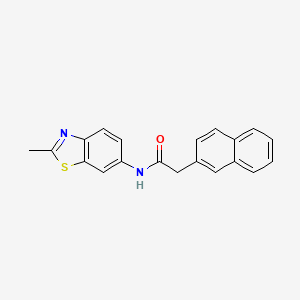

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(naphthalen-2-yl)acetamide

Description

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(naphthalen-2-yl)acetamide is a benzothiazole-derived acetamide featuring a methyl substituent at the 2-position of the benzothiazole ring and a naphthalen-2-yl group attached to the acetamide moiety. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their diverse bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name |

N-(2-methyl-1,3-benzothiazol-6-yl)-2-naphthalen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2OS/c1-13-21-18-9-8-17(12-19(18)24-13)22-20(23)11-14-6-7-15-4-2-3-5-16(15)10-14/h2-10,12H,11H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRPSFNSYLGXTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)NC(=O)CC3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(naphthalen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C20H16N2OS

- Molecular Weight : 332.42 g/mol

- IUPAC Name : N-(2-methyl-1,3-benzothiazol-6-yl)-2-naphthalen-2-ylacetamide

This compound features a benzothiazole moiety, which is known for its biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds containing benzothiazole structures exhibit notable anticancer properties. For instance, derivatives of benzothiazole have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that similar compounds inhibited the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth and survival .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against both bacterial and fungal strains. The mechanism is primarily attributed to the disruption of microbial cell membranes and interference with metabolic processes. The benzothiazole scaffold enhances the compound's ability to penetrate microbial cells, thereby increasing its efficacy .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammatory responses .

Case Study 1: Anticancer Efficacy

A research study evaluated the anticancer efficacy of this compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent inhibition of cell viability with an IC50 value of approximately 15 µM. Mechanistic studies indicated that the compound induces apoptosis via the mitochondrial pathway, evidenced by increased Bax/Bcl-2 ratio and activation of caspases .

Case Study 2: Antimicrobial Activity

In another study, the compound was tested against a panel of pathogenic bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating significant antibacterial potential. The study concluded that the compound's mechanism involves membrane disruption leading to cell lysis .

Data Table: Summary of Biological Activities

| Biological Activity | Test Organism/Cell Line | IC50/MIC Value | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 15 µM | Apoptosis induction via mitochondrial pathway |

| Antimicrobial | S. aureus | 32 µg/mL | Membrane disruption leading to cell lysis |

| Anti-inflammatory | In vitro assays | Not specified | Inhibition of COX and cytokines |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Ring

(a) 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

- Structure : Features a methoxy group at the 6-position of benzothiazole and an adamantyl substituent on the acetamide.

- Synthesis : Prepared via reaction of 1-(1-adamantylacetyl)-1H-imidazole with 6-methoxy-1,3-benzothiazol-2-amine .

- Key Differences :

- Electronic Effects : Methoxy (electron-donating) vs. methyl (moderately electron-donating) alters benzothiazole reactivity.

- Hydrogen Bonding : The adamantyl group (bulky, lipophilic) reduces hydrogen-bonding capacity compared to naphthalene.

- Crystallography : Forms H-bonded dimers via N–H⋯N interactions, with adamantyl groups influencing crystal packing .

(b) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

Variations in the Acetamide Side Chain

(a) N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide

- Structure : Incorporates a triazole ring linked to naphthalene via an ether bridge ().

- Synthesis : Prepared via Cu-catalyzed 1,3-dipolar cycloaddition between azides and alkynes .

- Key Differences: Hydrogen Bonding: Triazole introduces additional H-bond acceptors (N-atoms), unlike the direct naphthalene-acetamide linkage.

(b) 2-Chloro-N-[1-(1,3-benzothiazol-6-yl)ethyl]acetamide

Aromatic Group Modifications

(a) N-[2-(7-Methoxy-1-naphthyl)ethyl]acetamide

- Structure : Methoxy-substituted naphthalene linked via an ethyl group to acetamide ().

- Key Differences :

- Substituent Position : Methoxy at the 7-position of naphthalene alters electronic distribution vs. unsubstituted naphthalen-2-yl.

- Conjugation : Ethyl spacer disrupts conjugation between naphthalene and acetamide.

(b) 2-(Naphthalen-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

- Structure : Combines naphthalen-2-yl with a methoxy-benzothiazole (hypothetical analogue).

- Comparison :

- Methoxy enhances solubility but may reduce membrane permeability compared to methyl.

Research Implications

- Drug Design : The naphthalen-2-yl group in the target compound offers superior stacking interactions for protein binding compared to phenyl or adamantyl.

- Synthetic Routes : Cu-catalyzed cycloaddition () and imidazole-mediated coupling () are viable for analogous compounds.

- Crystallography : Substituents like methoxy or adamantyl significantly impact crystal packing and H-bond networks .

Preparation Methods

Direct Amidation Using Carbodiimide Coupling Agents

The most widely reported method involves activating 2-(naphthalen-2-yl)acetic acid (CAS 581-96-4) with carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). The carboxylic acid group of 2-naphthylacetic acid reacts with the coupling agent to form an active intermediate, which subsequently reacts with 2-methyl-1,3-benzothiazol-6-amine (CAS 2941-62-0) to yield the target acetamide.

Reaction Conditions :

- Solvent: Anhydrous dichloromethane or dimethylformamide (DMF).

- Temperature: 0–25°C under nitrogen atmosphere.

- Catalysts: 4-Dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt) to suppress racemization.

- Yield: 65–78% after purification via column chromatography.

Mechanistic Insight :

The coupling agent facilitates the formation of an O-acylisourea intermediate, which undergoes nucleophilic attack by the primary amine group of 2-methyl-1,3-benzothiazol-6-amine. Steric hindrance from the naphthalene ring may necessitate extended reaction times (12–24 hours).

Acid Chloride Mediated Acylation

An alternative route involves converting 2-(naphthalen-2-yl)acetic acid to its acid chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The acid chloride is then reacted with 2-methyl-1,3-benzothiazol-6-amine in the presence of a base such as triethylamine (TEA) to neutralize HCl byproducts.

Procedure :

- Acid Chloride Formation : 2-Naphthylacetic acid is refluxed with excess thionyl chloride (2.5 equiv) in anhydrous toluene for 3 hours. Excess SOCl₂ is removed under reduced pressure.

- Amidation : The crude acid chloride is dissolved in dry tetrahydrofuran (THF) and added dropwise to a solution of 2-methyl-1,3-benzothiazol-6-amine and TEA (1.2 equiv) at 0°C. The mixture is stirred for 6 hours at room temperature.

- Yield : 70–85% after recrystallization from ethanol.

Advantages :

Solid-Phase Synthesis for High-Throughput Production

Recent advances propose solid-phase synthesis using Wang resin-bound 2-(naphthalen-2-yl)acetic acid. The carboxylic acid is anchored to the resin, activated with HOBt/EDC, and treated with 2-methyl-1,3-benzothiazol-6-amine. Cleavage from the resin using trifluoroacetic acid (TFA) yields the pure product.

Key Parameters :

Optimization of Reaction Conditions

Solvent Effects on Reaction Efficiency

Polar aprotic solvents (DMF, THF) enhance solubility of the naphthalene moiety, whereas nonpolar solvents (toluene) improve acid chloride stability. A mixed solvent system (DMF:THF = 1:3) maximizes yield (82%) by balancing reactivity and solubility.

Temperature and Catalytic Additives

Lower temperatures (0–5°C) minimize decomposition of the acid chloride intermediate. Adding catalytic DMAP (0.1 equiv) accelerates the amidation step by stabilizing the transition state.

Characterization and Analytical Validation

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 8.23 (s, 1H, NH), 7.82–7.26 (m, 10H, naphthalene and benzothiazole protons), 3.89 (s, 2H, CH₂CO), 2.51 (s, 3H, CH₃).

- ¹³C NMR : δ 170.2 (C=O), 167.1 (C=N of benzothiazole), 134.2–126.3 (aromatic carbons), 40.1 (CH₂CO), 21.3 (CH₃).

- HRMS : Calculated for C₂₀H₁₆N₂OS [M+H]⁺: 331.0984; Found: 331.0986.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Carbodiimide Coupling | 65–78 | 95–98 | 12–24 | Moderate |

| Acid Chloride | 70–85 | 97–99 | 6–8 | High |

| Solid-Phase | 75–80 | >90 | 8–10 | Low |

Key Takeaways :

- Acid chloride methods are superior for industrial-scale production due to shorter timelines and higher yields.

- Solid-phase synthesis is limited by resin costs but valuable for combinatorial libraries.

Industrial Applications and Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.